![molecular formula C23H29N7O B4584163 N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)
N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Overview
Description
N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H29N7O and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is 419.24335857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including those structurally similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These compounds, which also involve the use of piperazine, demonstrate significant potential in developing new antimicrobial agents due to their efficacy against various microorganisms (Bektaş et al., 2010).
Electrochromic and Conductive Polymers
Research involving aromatic diamines, including those with methoxyphenyl and piperazine components, has led to the development of highly stable electrochromic polyamides. These compounds exhibit promising applications in electronic displays and devices due to their excellent electrochromic properties and thermal stability (Liou & Chang, 2008).
Anti-inflammatory and Analgesic Agents
Benzodifuranyl, triazine, and oxadiazepine derivatives, derived from reactions involving similar structural motifs, have shown potent anti-inflammatory and analgesic properties. These findings underscore the potential of such compounds in pharmaceutical research, particularly in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Triazine derivatives have also been studied for their corrosion inhibition capabilities on metals in acidic environments. Their electron-donating functional groups contribute significantly to their effectiveness as corrosion inhibitors, offering potential applications in industrial maintenance and preservation (Singh et al., 2018).
properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-16-8-9-18(17(2)14-16)25-23-27-21(26-22(24)28-23)15-29-10-12-30(13-11-29)19-6-4-5-7-20(19)31-3/h4-9,14H,10-13,15H2,1-3H3,(H3,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIPEPJSNPHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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